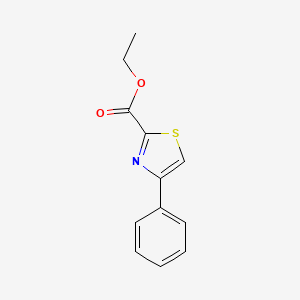
Ethyl 4-phenylthiazole-2-carboxylate
Cat. No. B1604271
Key on ui cas rn:
31877-30-2
M. Wt: 233.29 g/mol
InChI Key: GWFISTWSEPVSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08492401B2
Procedure details


Ethyl-4-phenylthiazole-2-carboxylate (300 mg) was stirred overnight in a mixture of THF (4 mL) and 1N aqueous NaOH (1 mL) for 18 hours. The THF was removed under reduced pressure and the aqueous solution was acidified with 4N HCl, extracted with CH2Cl2, dried over Na2SO4 and concentrate to obtain 4-phenylthiazole-2-carboxylic acid which was used as is in the next step.



Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:10]=1)=[O:5])C>C1COCC1.[OH-].[Na+]>[C:11]1([C:9]2[N:10]=[C:6]([C:4]([OH:5])=[O:3])[S:7][CH:8]=2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1SC=C(N1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The THF was removed under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1N=C(SC1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
